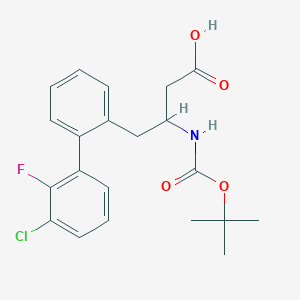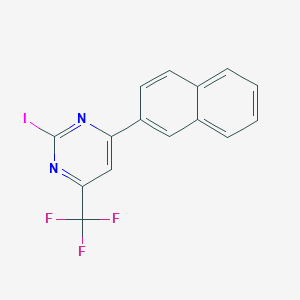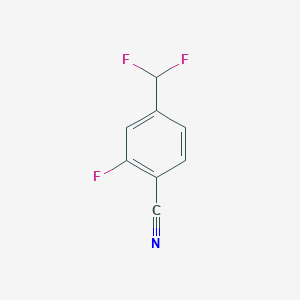![molecular formula C15H23N3O2 B13713257 2-Boc-N,6,7-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13713257.png)
2-Boc-N,6,7-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified by the code “MFCD32690937” is a chemical substance with specific properties and applications. It is important in various fields of scientific research and industrial applications due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of “MFCD32690937” involves several synthetic routes. One common method includes the reaction of specific precursor chemicals under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of “MFCD32690937” is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques ensures that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
“MFCD32690937” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of specific oxidized products.
Reduction: Reduction reactions involve the use of reducing agents to convert “MFCD32690937” into its reduced form.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
The reactions involving “MFCD32690937” typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution reaction.
Major Products Formed
The major products formed from the reactions of “MFCD32690937” depend on the specific reaction conditions and reagents used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.
科学的研究の応用
“MFCD32690937” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: “MFCD32690937” is used in the production of various industrial products and materials due to its unique chemical properties.
作用機序
The mechanism by which “MFCD32690937” exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions. These interactions are studied using various biochemical and molecular biology techniques to understand the underlying mechanisms.
特性
分子式 |
C15H23N3O2 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC名 |
tert-butyl 6,7-dimethyl-4-(methylamino)-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-9-10(2)17-13(16-6)12-8-18(7-11(9)12)14(19)20-15(3,4)5/h7-8H2,1-6H3,(H,16,17) |
InChIキー |
PLCJEGOUVJVNBC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C2=C1CN(C2)C(=O)OC(C)(C)C)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13713195.png)


![Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate](/img/structure/B13713205.png)




![(3S,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13713236.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B13713243.png)
![2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole](/img/structure/B13713251.png)
